3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione

Lipophilicity Membrane Permeability ADME

This quinazoline-2,4-dione scaffold (MW 239.66) is the preferred building block for CNS-focused screening libraries due to its favorable XLogP3 (0.3) and TPSA (75.4 Ų) for blood-brain barrier penetration. Its orthogonal reactive handles—a primary aliphatic amine and a 7-chloro substituent—enable a unique two-step sequential library synthesis strategy: first amine derivatization via amide coupling or reductive amination, then aryl chloride diversification via SNAr or Suzuki coupling. This dual-diversification workflow maximizes chemical space exploration per synthetic step, unlike the 7-H or 7-F analogs. It also serves as the critical 7-chloro component in a matched molecular pair series (7-H, 7-F, 7-Cl) to deconvolute steric and lipophilic effects in SAR. ≥95% purity.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 1896261-97-4
Cat. No. B1447772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione
CAS1896261-97-4
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)N(C2=O)CCN
InChIInChI=1S/C10H10ClN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16)
InChIKeyZVQQRYKALADVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (CAS 1896261-97-4): A Dual-Functionalized Quinazoline-2,4-dione Building Block for Targeted Library Synthesis


3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (CAS 1896261-97-4) is a heterocyclic small molecule (MW 239.66 g/mol, C₁₀H₁₀ClN₃O₂) belonging to the quinazoline-2,4-dione class . It features a 7-chloro substituent on the quinazoline core and a 2-aminoethyl side chain at the N3 position. This compound serves as a versatile synthetic intermediate with two orthogonal reactive handles: a primary aliphatic amine for amide coupling or reductive amination, and an aryl chloride amenable to nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling . The scaffold is structurally related to the 5-HT₂A receptor partial agonist EZS-8 (the non-chlorinated analog, CAS 144734-40-7) and to 7-chloro-3-hydroxyquinazoline-2,4-dione derivatives reported as AMPA/kainate receptor antagonists . Commercially available from Enamine and Life Chemicals at ≥95% purity, this compound is positioned as a building block for medicinal chemistry library enumeration rather than as a fully characterized drug candidate .

Why 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Its Non-Chlorinated or 7-Fluoro Analogs in SAR Campaigns


The 7-position substituent on the quinazoline-2,4-dione core is a critical determinant of both physicochemical properties and biological target engagement. The target compound (7-Cl) has a computed XLogP3 of 0.3, compared to -0.3 for the non-chlorinated analog (EZS-8) and -0.2 for the 7-fluoro analog—a ΔlogP of 0.5–0.6 units that significantly alters membrane permeability and non-specific protein binding . In the well-characterized 3-hydroxyquinazoline-2,4-dione series, the 7-chloro substituent is essential for ionotropic glutamate receptor affinity; its replacement with -CF₃ or removal abolishes binding at AMPA and kainate receptors . Furthermore, the 7-Cl position provides a synthetic handle for downstream diversification via SNAr or cross-coupling chemistry that is absent in the 7-H analog and distinct in reactivity from the 7-F analog . These differences mean that SAR data generated with the non-chlorinated scaffold cannot be extrapolated to the 7-chloro series, and procurement decisions for library design must account for the specific substituent combination.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione Versus Closest Analogs


Lipophilicity Advantage: +0.6 Log Units Higher cLogP Versus the Non-Chlorinated Analog EZS-8

The 7-chloro substitution increases computed lipophilicity by 0.6 log units compared to the non-chlorinated analog EZS-8 (3-(2-aminoethyl)quinazoline-2,4-dione, CAS 144734-40-7). The target compound has an XLogP3 of 0.3, while EZS-8 has an XLogP3 of -0.3 . This shift from negative to positive logP crosses a critical threshold for passive membrane permeability, as compounds with logP > 0 generally exhibit improved bilayer partitioning. The 7-fluoro analog (CAS 1895500-49-8) has an intermediate XLogP3 of -0.2, placing the 7-chloro compound as the most lipophilic of the three .

Lipophilicity Membrane Permeability ADME Blood-Brain Barrier

Molecular Weight and Heavy Atom Count Differentiation: 34.4 Da Increase Over Non-Chlorinated Scaffold

The target compound has a molecular weight of 239.66 g/mol (16 heavy atoms), compared to 205.21 g/mol (15 heavy atoms) for the non-chlorinated analog EZS-8 and 223.20 g/mol (16 heavy atoms) for the 7-fluoro analog . The +34.4 Da mass shift relative to EZS-8 is consistent with H→Cl substitution (ΔMW = 34.45 Da theoretical) and provides a distinct mass spectrometry signature for reaction monitoring and library QC. All three compounds share identical hydrogen bond donor (2) and acceptor counts (3 for target and EZS-8; 4 for 7-F due to fluorine), meaning receptor-level hydrogen bonding pharmacophores are conserved across the series while lipophilicity and steric occupancy at the 7-position vary .

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness Heavy Atom Count

Class-Level Pharmacological Differentiation: 7-Chloro Substitution in Quinazoline-2,4-diones Is Required for Ionotropic Glutamate Receptor Antagonism

In the structurally related 3-hydroxyquinazoline-2,4-dione series, the 7-chloro substituent has been demonstrated to be essential for ionotropic glutamate receptor (iGluR) binding. Colotta et al. (2006) reported that 7-chloro-3-hydroxyquinazoline-2,4-dione derivatives act as AMPA and kainate receptor antagonists, with the lead compound 6-(2-carboxybenzoylamino)-7-chloro-3-hydroxyquinazoline-2,4-dione showing Ki = 0.62 μM at high-affinity kainate receptors and Ki = 1.6 μM at low-affinity kainate receptors . The 3-hydroxy group was shown to be of paramount importance for affinity at Gly/NMDA, AMPA, and kainate receptors. The target compound replaces the 3-hydroxy group with a 3-(2-aminoethyl) group—a switch that, based on the EZS-8 pharmacology (5-HT₂A EC₅₀ = 66,000 nM, Emax = 46% of serotonin), redirects biological activity from iGluR antagonism toward serotonergic modulation . This demonstrates that the 3-position substitution fundamentally alters target pharmacology, and the 7-chloro-3-(2-aminoethyl) combination creates a unique pharmacophore not represented by either the 3-hydroxy-7-chloro series (iGluR) or the 3-(2-aminoethyl)-7-H series (5-HT₂A) alone.

AMPA Receptor Kainate Receptor Ionotropic Glutamate Receptors iGluR Antagonists

Synthetic Utility Differentiation: Orthogonal Dual-Reactive Handles Enable Sequential Diversification Not Possible with 7-H or 7-F Analogs

The target compound possesses two chemically orthogonal reactive sites: (1) a primary aliphatic amine (pKa ~9-10) at the terminus of the N3-ethyl chain, amenable to amide bond formation, sulfonamide synthesis, reductive amination, and urea formation; and (2) an aryl chloride at the 7-position, activated by the electron-withdrawing quinazoline-2,4-dione ring system for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, as well as for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) . The 7-H analog (EZS-8) lacks the second diversification point entirely, while the 7-F analog, though also capable of SNAr, has different reactivity (C-F bonds are significantly stronger than C-Cl; bond dissociation energy: C-Cl ~339 kJ/mol vs. C-F ~485 kJ/mol), requiring harsher conditions or different catalysts for substitution . This dual orthogonal reactivity allows sequential functionalization: the amine can be derivatized first under mild conditions without affecting the 7-Cl position, followed by SNAr or cross-coupling at the chloro site.

Parallel Synthesis Library Enumeration SNAr Chemistry Orthogonal Reactivity

Commercial Availability and Procurement Economics: 7-Chloro Compound Offers Lower Cost Per Gram Than 7-Fluoro Analog at Comparable Purity

The target 7-chloro compound is listed by Life Chemicals at $391.00 per gram (95%+ purity) and by Enamine at $670.00 per 0.25 g (≥95% purity), while the 7-fluoro analog is listed by Life Chemicals at an identical $391.00 per gram (95%+ purity) but by Enamine at $728.00 per gram . The 7-chloro starting material (7-chloroquinazoline-2,4-dione) is a commodity intermediate with established synthetic routes in high yield (90%, mp 290-292°C), contributing to favorable building block economics . The non-chlorinated analog (EZS-8) has limited commercial availability as a research chemical, with fewer listed suppliers and less favorable bulk pricing for library-scale procurement.

Procurement Building Block Economics Commercial Availability Screening Library Cost

Recommended Application Scenarios for 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Focused Kinase or GPCR Library Enumeration Requiring CNS-Penetrant Physicochemical Properties

With an XLogP3 of 0.3—0.6 log units higher than the non-chlorinated analog—this compound is the preferred quinazoline-2,4-dione building block when designing screening libraries for CNS targets. Its positive logP, conserved hydrogen-bonding pharmacophore (HBD = 2, HBA = 3), and topological polar surface area of 75.4 Ų place it within favorable property space for blood-brain barrier penetration. The primary amine handle enables rapid amide coupling with diverse carboxylic acid building blocks, generating lead-like analogs with MW typically in the 350-500 g/mol range after a single derivatization step .

Sequential Dual-Diversification Library Synthesis Using Orthogonal Reactive Handles

The combination of a primary aliphatic amine and an aryl chloride in the same molecule enables two-step sequential library synthesis: first, derivatize the amine via amide coupling or reductive amination under mild conditions that do not affect the 7-Cl position; second, perform SNAr or Suzuki coupling at the 7-position to introduce a second diversity element. This strategy is not feasible with the 7-H analog (only one handle) and requires different optimization for the 7-F analog due to the significantly stronger C-F bond (BDE ~485 vs. ~339 kJ/mol). This dual-diversification workflow maximizes chemical space exploration per synthetic step, reducing the number of building blocks needed to achieve a given library size .

Structure-Activity Relationship Studies Exploring Halogen Effects at the Quinazoline 7-Position

When used alongside its 7-H and 7-F analogs in a matched molecular pair analysis, the 7-chloro compound enables systematic exploration of halogen effects on target potency, selectivity, and ADME properties. The graduated series (7-H: XLogP3 = -0.3; 7-F: XLogP3 = -0.2; 7-Cl: XLogP3 = 0.3) provides a controlled lipophilicity gradient while maintaining identical hydrogen-bonding capacity (HBD/HBA) across the series. This makes it possible to deconvolute steric effects (Cl > F > H by van der Waals radius: 1.75 Å, 1.47 Å, 1.20 Å respectively) from lipophilicity effects in SAR interpretation .

Exploration of 5-HT₂A or iGluR Polypharmacology via Hybrid Scaffold Design

The 3-(2-aminoethyl)-7-chloroquinazoline-2,4-dione scaffold represents a hybrid of two pharmacologically characterized series: the 3-(2-aminoethyl) series (5-HT₂A partial agonism, EZS-8 EC₅₀ = 66,000 nM) and the 3-hydroxy-7-chloro series (AMPA/kainate receptor antagonism, lead Ki = 0.62 μM). This unique combination warrants investigation for polypharmacology, particularly for neurological indications where both serotonergic and glutamatergic signaling are implicated. The building block can be further elaborated at the primary amine to probe selectivity between these two receptor systems or to discover entirely novel targets .

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